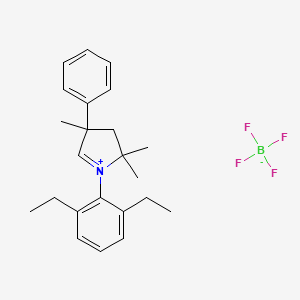
1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C23H30BF4N and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.2407428 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ring Transformations and Degenerate Reactions
Research on similar heterocyclic compounds, such as 1,3-diethyl derivatives of pyrimidinium tetrafluoroborates, reveals their involvement in ring transformations with nucleophiles. These compounds can undergo degenerate ring transformations resulting in a mixture of open-chain compounds through cleavage and recyclisation processes, which are significant for synthetic organic chemistry. This area of study is crucial for understanding reaction mechanisms and developing new synthetic routes for complex organic molecules (Oostveen & Plas, 2010).
Luminescent Materials and Photophysical Properties
Tetraphenyl derivatives of pyrrole, closely related to the core structure of the compound , have been synthesized and studied for their luminescent properties. These compounds exhibit dual-state luminescence with potential applications in organic light-emitting diodes (OLEDs) and sensors. Understanding the luminescent mechanism and the role of structural modifications on emission properties is vital for designing advanced photonic materials (Lei et al., 2018).
Ionic Liquids and Reaction Media
Ionic liquids containing tetrafluoroborate, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate, are used as recyclable reaction media for various organic transformations, including tetrahydropyranylation of alcohols. This research underscores the importance of ionic liquids in green chemistry, offering environmentally friendly alternatives to conventional organic solvents with enhanced reactivity and selectivity (Branco & Afonso, 2001).
Intercommunicating Metal Centers
Studies on pyrrole derivatives with ferrocenyl groups have demonstrated electronically intercommunicating properties, highlighting the potential of such compounds in molecular electronics and as materials for redox-active systems. The integration of metal centers into organic frameworks like pyrroles can lead to materials with unique electronic and magnetic properties, which are of interest in the development of molecular devices and sensors (Hildebrandt, Schaarschmidt, & Lang, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,6-diethylphenyl)-2,2,4-trimethyl-4-phenyl-3H-pyrrol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N.BF4/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;2-1(3,4)5/h8-15,17H,6-7,16H2,1-5H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXJWZRIRXTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)[N+]2=CC(CC2(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671098-46-6 |
Source


|
| Record name | 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)
![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)
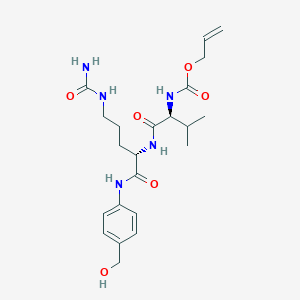
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)



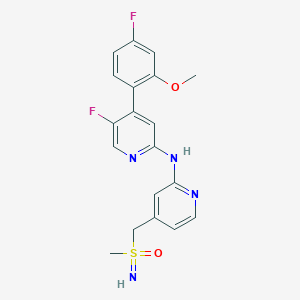


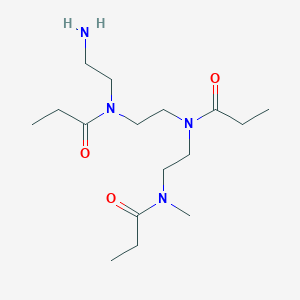
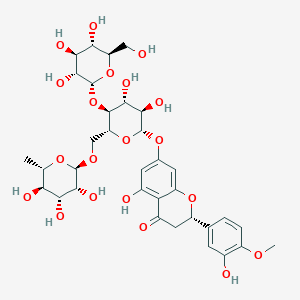

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)
